molecular formula C20H24BNO4 B2955085 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate CAS No. 2096995-72-9

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate

Cat. No. B2955085
CAS RN: 2096995-72-9
M. Wt: 353.23
InChI Key: YCTKHXXLBXRANU-UHFFFAOYSA-N
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Description

The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These types of compounds are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they have good biological activity and pharmacological effects .


Synthesis Analysis

Boronic acid pinacol esters like this compound can be used for various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, NMR spectroscopy, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

As mentioned earlier, boronic acid pinacol esters are used in various chemical reactions. They can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . They can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Reactions

Boronic acid pinacol ester compounds, like the one , are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Biological Activity and Pharmacological Effects

Due to their unique structure, these compounds have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Fluorine-Containing Drugs

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Enzyme Inhibitors or Specific Ligand Drugs

In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Anticancer Drugs

In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-18(23)14-22-16-8-6-5-7-9-16/h5-13,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKHXXLBXRANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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